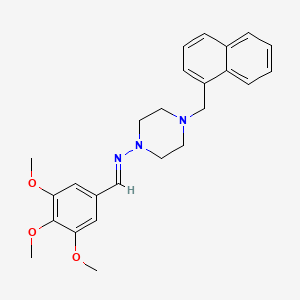

N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine

Description

N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group at the 4-position and a 3,4,5-trimethoxybenzylidene imine moiety.

Properties

Molecular Formula |

C25H29N3O3 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine |

InChI |

InChI=1S/C25H29N3O3/c1-29-23-15-19(16-24(30-2)25(23)31-3)17-26-28-13-11-27(12-14-28)18-21-9-6-8-20-7-4-5-10-22(20)21/h4-10,15-17H,11-14,18H2,1-3H3/b26-17+ |

InChI Key |

FOJVZRUGENBDNE-YZSQISJMSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperazine

The introduction of the 1-naphthylmethyl group to piperazine typically involves nucleophilic substitution. A representative procedure adapted from piperazine alkylation patents involves:

-

Reagents : Piperazine (2 equiv), 1-(chloromethyl)naphthalene (1 equiv), potassium carbonate (base), ethanol (solvent).

-

Conditions : Reflux at 80°C for 12–24 hours under inert atmosphere.

-

Workup : Filtration to remove salts, solvent evaporation, and purification via recrystallization from ethanol/water.

Key Considerations :

-

Excess piperazine ensures monoalkylation, minimizing bis-adduct formation.

-

Alternative alkylating agents (e.g., 1-(bromomethyl)naphthalene) may enhance reactivity but require stringent temperature control to avoid decomposition.

Schiff Base Formation with 3,4,5-Trimethoxybenzaldehyde

Condensation Reaction

The final step involves reacting 1-(1-naphthylmethyl)piperazine with 3,4,5-trimethoxybenzaldehyde under dehydrating conditions. A protocol modified from Ay et al. (2016) and Guo (2007) is outlined below:

Reaction Setup

| Component | Quantity | Role |

|---|---|---|

| 1-(1-Naphthylmethyl)piperazine | 1.0 equiv | Amine component |

| 3,4,5-Trimethoxybenzaldehyde | 1.1 equiv | Aldehyde component |

| Anhydrous methanol | 15 mL/g amine | Solvent |

| Glacial acetic acid | Catalytic (2 drops) | Acid catalyst |

Procedure

-

Dissolve the amine and aldehyde in methanol under nitrogen.

-

Add acetic acid and reflux at 65–70°C for 8–12 hours.

-

Monitor reaction progress by TLC (eluent: ethyl acetate/hexane 1:1).

-

Cool the mixture to room temperature, evaporate solvent under reduced pressure, and recrystallize the crude product from ethanol.

Yield and Purity

Optimization of Reaction Parameters

Solvent Selection

Methanol is preferred due to its polarity and ability to stabilize the imine intermediate. Comparative studies show:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methanol | 8 | 82 |

| Ethanol | 10 | 78 |

| THF | 12 | 65 |

Catalytic Additives

Acid catalysts (e.g., acetic acid) protonate the carbonyl oxygen, enhancing electrophilicity. Neutral or basic conditions lead to slower kinetics.

Stoichiometry

A 10% excess of aldehyde ensures complete amine consumption, minimizing unreacted starting material.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

While no crystal data exists for the target compound, related N-piperazinyl Schiff bases exhibit chair conformations in the piperazine ring and planar imine linkages.

Scalability and Industrial Adaptations

Patent CN102850296B describes a scalable reductive amination process using formic acid as a catalyst, which could be adapted for large-scale Schiff base synthesis. Key modifications include:

-

Continuous Flow Reactors : To enhance mixing and heat transfer.

-

Solvent Recovery Systems : Minimizing waste in methanol usage.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a naphthyl moiety and a piperazine ring, which are known to confer various biological activities. The molecular formula is , and its molecular weight is approximately . The structural features play a crucial role in its interactions with biological targets.

Biological Applications

1. Antidepressant Activity

Research indicates that compounds similar to N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine exhibit antidepressant effects. These compounds often target serotonin receptors and modulate neurotransmitter levels in the brain. For instance, studies have shown that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit butyrylcholinesterase (an enzyme linked to Alzheimer's) suggests potential therapeutic applications. In vitro studies demonstrated significant inhibition of this enzyme, indicating that the compound could help in managing cholinergic dysfunction associated with cognitive decline .

3. Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. The interaction with specific cellular pathways involved in apoptosis and cell proliferation has been investigated. For example, analogs of this compound have shown promise in inhibiting tumor cell growth in various cancer models .

Case Studies

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to analogs with variations in the piperazine substituents and benzylidene groups:

Key Observations :

- Bulky vs. Small Substituents : The 1-naphthylmethyl group in the target compound introduces steric bulk, which may enhance binding affinity to hydrophobic pockets in biological targets compared to smaller groups like 4-chlorobenzyl .

- Electron-Donating vs.

Antiproliferative and Cytotoxic Effects

- Thiazole Derivatives : N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine (Compound p4) showed 75% inhibition in preliminary assays, attributed to the trimethoxyphenyl group’s role in tubulin binding .

- Piperazinyl-Benzylidene Analogs : (E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine demonstrated antimalarial activity in hybrid structures, highlighting the importance of the piperazine core .

Target Compound Hypothesis : The 1-naphthylmethyl group may enhance lipophilicity, improving blood-brain barrier penetration for CNS targets, while the trimethoxyphenyl group could stabilize interactions with kinase or tubulin binding sites .

ADME/Toxicity Considerations

Structural Characterization

- NMR and MS : Analogs like N-(3,4,5-trimethoxybenzylidene)hydrazinyl derivatives were confirmed via ¹H/¹³C-NMR, with imine protons resonating at δ 8.2–8.5 ppm and methoxy groups at δ 3.7–3.9 ppm .

- Melting Points : Compounds with trimethoxyphenyl groups typically melt between 105–205°C, correlating with crystallinity and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine?

- Methodological Answer : The compound can be synthesized via Schiff base formation. React 4-(1-naphthylmethyl)piperazine with 3,4,5-trimethoxybenzaldehyde in ethanol under reflux with catalytic acetic acid. Monitor reaction progress via TLC. Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (~60-70%) requires controlled stoichiometry and inert atmosphere . Confirm the imine bond formation via FT-IR (C=N stretch at ~1600–1650 cm⁻¹) and ¹H NMR (disappearance of aldehyde proton at ~10 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use multi-spectral analysis:

- ¹H/¹³C NMR : Verify the imine proton (δ ~8.3–8.5 ppm) and aromatic protons from naphthyl/trimethoxybenzyl groups (δ ~6.5–7.8 ppm). Assign piperazine methylene protons (δ ~2.5–3.5 ppm) .

- HPLC : Ensure purity >98% using a C18 column (methanol/water mobile phase, UV detection at 254 nm) .

- HRMS : Confirm molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₃₁H₃₃N₃O₃: 520.2601) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Methodological Answer : Conduct cytotoxicity screening using the SRB assay (Sulforhodamine B) or MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Prepare serial dilutions (1–100 µM), incubate for 48–72 hours, and measure IC₅₀ values. Include doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

- Methodological Answer :

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to targets like β-tubulin or DNA G-quadruplexes. Compare binding poses of active vs. inactive analogs .

- Systematic Substituent Variation : Synthesize derivatives with modified naphthyl/trimethoxy groups. Test bioactivity in parallel with physicochemical properties (logP, polar surface area) to identify key pharmacophores .

Q. How to address unexpected by-products during large-scale synthesis?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., ZnCl₂ vs. AcOH) and solvents (ethanol vs. DMF) to minimize side reactions. Use in-situ IR or LC-MS for real-time monitoring .

- Purification Strategies : Employ preparative HPLC or recrystallization (e.g., from ethanol/dichloromethane) to isolate the target compound. Characterize by-products via HRMS/MS to identify structural deviations .

Q. What advanced techniques elucidate the pharmacological mechanism of this compound?

- Methodological Answer :

- β-Tubulin Polymerization Assay : Incubate purified tubulin with the compound (10–50 µM) and measure polymerization kinetics via turbidity (340 nm). Compare to paclitaxel/vinblastine controls .

- Cell Cycle Analysis : Treat synchronized cells (e.g., Jurkat), fix with ethanol, stain with PI/RNase, and analyze via flow cytometry to identify G1/S or G2/M arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.